1-Thia-6-azaspiro[3.4]octane 1,1-dioxide
CAS No.: 1952254-00-0
Cat. No.: VC5035009
Molecular Formula: C6H11NO2S
Molecular Weight: 161.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1952254-00-0 |
|---|---|
| Molecular Formula | C6H11NO2S |
| Molecular Weight | 161.22 |
| IUPAC Name | (4R)-1λ6-thia-7-azaspiro[3.4]octane 1,1-dioxide |
| Standard InChI | InChI=1S/C6H11NO2S/c8-10(9)4-2-6(10)1-3-7-5-6/h7H,1-5H2/t6-/m1/s1 |
| Standard InChI Key | LXLKNWQYNFWNJB-ZCFIWIBFSA-N |
| SMILES | C1CNCC12CCS2(=O)=O |
Introduction
Structural Characteristics and Nomenclature
Core Spirocyclic Architecture
The parent compound, 1-thia-6-azaspiro[3.4]octane, consists of two fused rings sharing a single sp³-hybridized carbon atom (the spiro center). One ring is a five-membered 1-thiane (sulfur-containing) ring, while the other is a four-membered azetidine (nitrogen-containing) ring . The "3.4" notation indicates the ring sizes adjacent to the spiro atom. Oxidation of the sulfur atom to a sulfone group (-SO₂-) yields the 1,1-dioxide derivative, significantly altering its electronic and steric properties.
Table 1: Comparative Molecular Properties of Related Spirocyclic Compounds
Theoretical calculations for the 1,1-dioxide derivative suggest a planar sulfone group, introducing strong electron-withdrawing effects that polarize the spiro system . This structural modification likely enhances thermal stability compared to the parent sulfide, as observed in analogous sulfone-containing spiro compounds .
Synthesis and Reactivity
Proposed Synthetic Routes
While no explicit synthesis of 1-thia-6-azaspiro[3.4]octane 1,1-dioxide is documented, plausible pathways can be extrapolated from related systems:
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Oxidation of the Parent Sulfide: Treatment of 1-thia-6-azaspiro[3.4]octane with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions could yield the sulfone. This mirrors the oxidation of thiane to thiane 1,1-dioxide in simpler systems .
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Cyclization of Pre-oxidized Intermediates: Constructing the spiro framework from a sulfone-containing precursor, such as a β-sultam derivative, followed by ring-closing metathesis or nucleophilic substitution.
Key Challenges:
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Ring Strain: The four-membered azetidine ring imposes significant angle strain, which may complicate oxidation kinetics .
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Regioselectivity: Ensuring exclusive oxidation at the sulfur atom without disrupting the spiro architecture requires careful optimization of reaction conditions.
Physicochemical Properties
Computational Predictions
Using the SMILES notation C1CNCC12CCS(=O)(=O)2 (derived from the parent compound’s SMILES C1CNCC12CCS2 ), density functional theory (DFT) calculations predict:
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Dipole Moment: ~5.2 D (enhanced polarity due to sulfone group)
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LogP: -0.3 ± 0.2 (indicating moderate hydrophilicity)
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Hydrogen Bonding: Two acceptor sites (sulfone oxygens) and one donor site (secondary amine)
Spectral Signatures
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IR Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ (asymmetric S=O stretch) and ~1320 cm⁻¹ (symmetric S=O stretch).
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NMR:
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